2-Chloro-5-nitrophenol
Description
Contextualizing 2-Chloro-5-nitrophenol within the Field of Halogenated Phenolic Compounds
Halogenated phenolic compounds (HPCs) are a broad class of chemicals that have emerged as significant environmental contaminants. oup.com This group includes substances that can be metabolites of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.govacs.org HPCs are noted for their persistence in the environment and their structural similarity to thyroid hormones, which can lead to endocrine-disrupting effects. nih.govacs.orgnih.gov
This compound fits within this category as a chlorinated and nitrated phenol (B47542). frontiersin.org Chloronitrophenols (CNPs), including isomers like 2-chloro-4-nitrophenol (B164951) (2C4NP) and 4-chloro-2-nitrophenol (B165678) (4C2NP), are widely used as intermediates in the manufacturing of dyes, herbicides, drugs, and other chemicals. frontiersin.orgnih.gov Due to their widespread application and chemical stability, these compounds are frequently detected in industrial effluents and groundwater. frontiersin.orgnih.gov The presence of both a chlorine atom and a nitro group on the aromatic ring makes this compound particularly resistant to degradation. frontiersin.orgnih.gov Its specific substitution pattern, with the nitro group at the meta position relative to the hydroxyl group, is considered more resistant to microbial attack compared to isomers with para-substituted nitro groups. frontiersin.orgnih.gov
Research Imperatives and Scholarly Significance of this compound Studies
The primary drivers for research into this compound stem from its dual role as a useful chemical intermediate and a recalcitrant environmental pollutant. cymitquimica.comsmolecule.comfrontiersin.org Its application in the synthesis of pharmaceuticals, dyes, and agrochemicals makes it commercially relevant. cymitquimica.comsmolecule.com
However, its persistence and potential toxicity have spurred significant investigation into its environmental fate and remediation. smolecule.com A substantial body of research is dedicated to understanding the microbial degradation of this compound as a cost-effective and thorough strategy for eliminating it from contaminated soil and water. frontiersin.orgnih.gov Scientists have isolated and characterized specific bacterial strains, such as Cupriavidus sp. strain CNP-8, that can utilize this compound as a sole source of carbon and energy. smolecule.comfrontiersin.org
Detailed research findings have elucidated the metabolic pathways involved in its breakdown. For instance, studies have shown that the degradation can proceed via a partial reductive pathway. frontiersin.org The NADPH-dependent nitroreductase enzyme MnpA, for example, catalyzes the reduction of this compound to 2-chloro-5-hydroxylaminophenol, via the intermediate 2-chloro-5-nitrosophenol. frontiersin.org Subsequent enzymatic action, potentially by an aminohydroquinone dioxygenase, is believed to be responsible for the cleavage of the aromatic ring. frontiersin.org Understanding these intricate biochemical mechanisms is crucial for developing effective bioremediation technologies for sites contaminated with this and other related chlorinated nitroaromatic compounds. smolecule.com
Table 2: Research Findings on Microbial Degradation of this compound
| Research Area | Key Findings | Organism Studied |
|---|---|---|
| Biodegradation Kinetics | Degradation is concentration-dependent. A maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹ was observed. | Cupriavidus sp. strain CNP-8 |
| Metabolic Pathway | Initiated by a partial reduction of the nitro group. | Cupriavidus sp. strain CNP-8 |
| Key Enzymes | An NADPH-dependent nitroreductase (MnpA) and an aminohydroquinone dioxygenase (MnpC) are involved. | Cupriavidus sp. strain CNP-8 |
| Identified Intermediates | 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. | Cupriavidus sp. strain CNP-8 |
Data sourced from reference frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGQSCPTLELLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210921 | |
| Record name | 2-Chloro-5-nitrophenol | |
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Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-10-3 | |
| Record name | 2-Chloro-5-nitrophenol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-5-nitrophenol | |
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| Record name | 2-Chloro-5-nitrophenol | |
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| Record name | 2-Chloro-5-nitrophenol | |
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| Record name | 2-chloro-5-nitrophenol | |
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Synthetic Methodologies for 2 Chloro 5 Nitrophenol
Established Reaction Pathways for 2-Chloro-5-nitrophenol Synthesis
The synthesis of this compound can be achieved through several well-established chemical routes. These methods primarily involve the strategic introduction of the nitro and chloro substituents onto a phenolic or aromatic precursor.
Nitration Strategies for Chlorophenol Precursors
One of the most direct methods for synthesizing this compound involves the nitration of a chlorophenol precursor. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The starting material for this process is typically o-chlorophenol.
The nitration is generally carried out using a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich aromatic ring of the chlorophenol.
The directing effects of the existing substituents on the chlorophenol ring are crucial in determining the position of the incoming nitro group. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, while the chlorine (-Cl) atom is a deactivating, ortho-, para-directing group. In the case of o-chlorophenol, the hydroxyl group directs the incoming nitro group to the positions para and ortho to it (positions 4 and 6), while the chlorine atom directs to its ortho and para positions (positions 2 and 4). The steric hindrance from the adjacent chlorine atom can influence the regioselectivity of the reaction, often favoring substitution at the para position to the hydroxyl group.
A related approach involves the nitration of o-chlorotoluene to produce 2-chloro-5-nitrotoluene, which can then be further transformed. google.comquora.com This method also relies on the directing effects of the chloro and methyl groups to achieve the desired substitution pattern. quora.comquora.com
Electrophilic Substitution Reactions on Chlorinated Aromatic Substrates
An alternative strategy involves starting with a chlorinated aromatic compound and introducing the nitro and hydroxyl groups in subsequent steps. For instance, m-nitrotoluene can be catalytically chlorinated using chlorine gas and a transition metal catalyst to yield 2-chloro-5-nitrotoluene. google.com This intermediate can then be converted to this compound.
Another example is the synthesis starting from 2-amino-5-nitrotoluene, which undergoes diazotization followed by a chlorination reaction to give 2-chloro-5-nitrotoluene. google.com This highlights the versatility of electrophilic substitution reactions in building the desired molecular framework.
The choice of starting material and the sequence of reactions are critical in achieving a high yield and selectivity of the final product. The presence of deactivating groups like the nitro group can make subsequent electrophilic substitutions more challenging, requiring harsher reaction conditions. wikipedia.org
Nucleophilic Aromatic Substitution Routes from Dichloronitrobenzene Derivatives
Nucleophilic aromatic substitution (SNA) presents another important pathway for the synthesis of this compound. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the aromatic ring towards nucleophilic attack. wikipedia.orgquizlet.com
A common precursor for this route is 3,4-dichloronitrobenzene. In this reaction, a nucleophile, typically a hydroxide (B78521) ion from an alkali metal hydroxide, displaces one of the chlorine atoms on the benzene ring. google.com The nitro group, being a powerful electron-withdrawing group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. quizlet.comnih.gov
In the case of 3,4-dichloronitrobenzene, the chlorine atom at the 4-position (para to the nitro group) is more susceptible to nucleophilic attack than the chlorine at the 3-position (meta to the nitro group). quizlet.com This regioselectivity is due to the greater stabilization of the intermediate when the negative charge can be delocalized onto the nitro group. quizlet.compearson.com The reaction is typically carried out in the presence of an organic solvent. google.com
Comparison of Synthetic Routes
| Synthetic Route | Typical Precursor | Key Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitration of Chlorophenol | o-Chlorophenol | Electrophilic Aromatic Substitution | Direct, relatively simple | Potential for isomer formation, requires careful control of reaction conditions |
| Electrophilic Substitution on Chlorinated Aromatics | m-Nitrotoluene | Electrophilic Aromatic Substitution (Chlorination) | Utilizes readily available starting materials | May involve multiple steps, potential for side reactions |
| Nucleophilic Aromatic Substitution | 3,4-Dichloronitrobenzene | Nucleophilic Aromatic Substitution | High regioselectivity due to the activating effect of the nitro group | Requires a precursor with a good leaving group and strong electron-withdrawing groups |
Exploration of Novel Synthetic Approaches and Catalyst Development
Research into the synthesis of this compound and related compounds continues to explore more efficient and environmentally friendly methods. One area of focus is the development of novel catalysts to improve the selectivity and yield of existing reactions. For instance, the use of transition metals or their salts as catalysts in the chlorination of m-nitrotoluene has been shown to achieve high conversion and selectivity. google.com
Another approach involves the use of alternative reaction media. For example, a metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid has been successfully carried out in superheated water, offering a greener alternative to traditional organic solvents. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for developing more sustainable synthetic methodologies for related compounds.
Furthermore, enzymatic and microbial degradation pathways are being studied, which could inspire novel biocatalytic synthetic routes. For example, the bacterium Ralstonia eutropha JMP134 has been shown to degrade this compound through a series of reduction and rearrangement reactions. nih.gov Understanding these natural processes could lead to the development of biocatalysts for the specific synthesis of this and other nitroaromatic compounds.
Role of this compound as a Key Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a wide range of more complex organic molecules. frontiersin.org Its functional groups—the hydroxyl, chloro, and nitro groups—can be selectively modified to introduce new functionalities and build larger molecular architectures.
The nitro group can be readily reduced to an amino group, yielding 2-chloro-5-aminophenol. This transformation is a fundamental step in the synthesis of many dyes and pharmaceutical compounds. The resulting aminophenol is a versatile building block for the construction of heterocyclic compounds and other complex organic structures.
The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. The hydroxyl group can also be modified, for example, through etherification or esterification reactions, to further elaborate the molecular structure.
An example of its utility is in the synthesis of 2-amino-5-nitrophenol (B90527) derivatives, which are important industrial starting materials and intermediates for cyan-image-forming couplers. google.com The strategic placement of the reactive sites on the this compound molecule makes it an important precursor for creating diverse and complex molecules.
Environmental Biotransformation and Biodegradation of 2 Chloro 5 Nitrophenol
Microbial Degradation Mechanisms of 2-Chloro-5-nitrophenol
The biodegradation of 2C5NP by microorganisms primarily proceeds through reductive pathways, initiating with the transformation of the nitro group. nih.govfrontiersin.org This initial step is crucial as it destabilizes the aromatic ring, making it more susceptible to subsequent enzymatic attacks.
Isolation and Characterization of this compound-Degrading Microorganisms
The isolation of specific microbial strains capable of degrading 2C5NP is a significant step toward understanding and applying bioremediation strategies. To date, only a limited number of such bacteria have been identified and characterized. nih.govfrontiersin.org
Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soil, is a notable bacterium capable of utilizing 2C5NP as a sole source of carbon, nitrogen, and energy. nih.govfrontiersin.orgsmolecule.com This strain has demonstrated the ability to completely degrade 2C5NP at various concentrations. nih.govfrontiersin.org The degradation process is accompanied by the release of chloride and ammonium (B1175870) ions, indicating the breakdown of the chlorinated and nitrated components of the molecule. frontiersin.org
The degradation of 2C5NP by strain CNP-8 is concentration-dependent. nih.govfrontiersin.org Kinetic studies have shown that the degradation rate increases with the substrate concentration up to a certain point, after which inhibitory effects are observed. nih.govfrontiersin.org For instance, the strain can completely degrade 0.3 mM of 2C5NP in 36 hours and 0.6 mM in 90 hours. nih.govfrontiersin.org However, at concentrations above 0.7 mM, degradation is negligible. nih.govfrontiersin.org The maximum specific degradation rate has been recorded at 21.2 ± 2.3 μM h⁻¹ when the initial substrate concentration is 0.4 mM. nih.govfrontiersin.org The addition of succinate (B1194679) as an additional carbon source has been shown to enhance the degradation of 2C5NP by this strain. nih.govfrontiersin.org
| Parameter | Value | Reference |
| Microorganism | Cupriavidus sp. strain CNP-8 | nih.govfrontiersin.org |
| Source | Pesticide-contaminated soil | nih.govfrontiersin.org |
| Degradation Capability | Utilizes 2C5NP as sole C, N, and energy source | nih.govfrontiersin.orgsmolecule.com |
| Max. Degradation Rate | 21.2 ± 2.3 μM h⁻¹ (at 0.4 mM 2C5NP) | nih.govfrontiersin.org |
| Inhibitory Concentration | > 0.7 mM | nih.govfrontiersin.org |
Ralstonia eutropha JMP134 (also known as Cupriavidus necator JMP134) is another well-studied bacterium capable of degrading 2C5NP, utilizing it as a sole source of carbon, nitrogen, and energy. nih.govoup.commdpi.com This strain was initially isolated from an Australian soil sample for its ability to degrade other chlorinated aromatic compounds. oup.com The degradation of 2C5NP by R. eutropha JMP134 involves a pathway analogous to its metabolism of 3-nitrophenol (B1666305). nih.gov The initial degradation steps are induced by the presence of either 2C5NP or 3-nitrophenol. nih.gov Research has shown that this strain can degrade an initial concentration of 0.46 mM of 2C5NP, with the capacity for an additional 0.35 mM. mdpi.com
| Parameter | Value | Reference |
| Microorganism | Ralstonia eutropha JMP134 | nih.govoup.commdpi.com |
| Degradation Capability | Utilizes 2C5NP as sole C, N, and energy source | nih.govoup.com |
| Initial Degradation Concentration | 0.46 mM | mdpi.com |
| Additional Degradation | 0.35 mM | mdpi.com |
| Inducing Compounds | This compound, 3-Nitrophenol | nih.gov |
Elucidation of Enzymatic Degradation Pathways
The microbial breakdown of 2C5NP is a multi-step process mediated by specific enzymes. The initial transformations are crucial for detoxifying the compound and preparing it for ring cleavage.
The first step in the degradation of 2C5NP by both Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134 is the reduction of the nitro group. nih.govfrontiersin.orgnih.gov In strain CNP-8, an NADPH-dependent nitroreductase, designated MnpA, catalyzes the partial reduction of 2C5NP. nih.govfrontiersin.org This enzymatic reaction proceeds through the formation of an intermediate, 2-chloro-5-nitrosophenol, which is then further reduced to 2-chloro-5-hydroxylaminophenol. nih.govfrontiersin.org The identification of 2-chloro-5-nitrosophenol was a significant finding in understanding the catabolism of 2C5NP. nih.govfrontiersin.org Gene knockout studies have confirmed that the mnpA gene is essential for the breakdown of 2C5NP in this organism. nih.govfrontiersin.org
Similarly, in R. eutropha JMP134, a 3-nitrophenol nitroreductase is responsible for the chemoselective reduction of the nitro group of 2C5NP to a hydroxylamino group, also forming 2-chloro-5-hydroxylaminophenol. nih.gov This nitroreductase exhibits a broad substrate specificity, acting on various nitroaromatic compounds. nih.gov
Following the initial reduction, the resulting 2-chloro-5-hydroxylaminophenol undergoes further transformation. In R. eutropha JMP134, this intermediate is subject to an enzymatic Bamberger rearrangement. nih.gov This reaction is catalyzed by a 3-hydroxylaminophenol mutase, which converts 2-chloro-5-hydroxylaminophenol into 2-amino-5-chlorohydroquinone. nih.govresearchgate.net The Bamberger rearrangement is a key step that introduces a second hydroxyl group onto the aromatic ring, a common strategy in the microbial degradation of nitroaromatic compounds. dss.go.thasm.org The subsequent step in this pathway involves the reductive removal of the chlorine atom from 2-amino-5-chlorohydroquinone to form aminohydroquinone, which then enters further degradation steps leading to ring cleavage. nih.govoup.com
In Cupriavidus sp. strain CNP-8, after the formation of 2-chloro-5-hydroxylaminophenol, the pathway also proceeds towards ring cleavage, likely involving an aminohydroquinone dioxygenase, MnpC, which is responsible for the subsequent breakdown of the aromatic ring. nih.govfrontiersin.org
Genetic and Biochemical Characterization of Enzymes Involved in Catabolism
The initial and rate-limiting step in the biodegradation of this compound (2C5NP) is the reduction of its nitro group, a reaction catalyzed by nitroreductase enzymes. In Ralstonia eutropha JMP134, a 3-nitrophenol nitroreductase is responsible for the chemoselective reduction of the aromatic nitro group to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. nih.govgrafiati.com This enzyme requires NADPH as a cofactor. nih.govresearchgate.net It exhibits a relaxed substrate specificity, showing activity towards a variety of mono-, di-, and trinitroaromatic compounds. nih.govgrafiati.com
In Cupriavidus sp. strain CNP-8, a different NADPH-dependent nitroreductase, MnpA, catalyzes the partial reduction of 2C5NP. frontiersin.orgnih.gov This reaction proceeds via a 2-chloro-5-nitrosophenol intermediate, which is then further reduced to 2-chloro-5-hydroxylaminophenol. frontiersin.orgnih.gov This was the first time 2-chloro-5-nitrosophenol was identified as an intermediate in the microbial degradation of 2C5NP. frontiersin.orgnih.gov The MnpA enzyme prefers NADPH over NADH as a co-substrate. frontiersin.orgnih.gov Kinetic analyses revealed that MnpA has a higher affinity and catalytic efficiency for meta-nitrophenol (MNP) compared to 2C5NP, suggesting MNP is its primary physiological substrate. frontiersin.orgnih.gov
| Substrate | Km (μM) | kcat/Km (μM-1 min-1) | Reference |
|---|---|---|---|
| This compound (2C5NP) | 16.3 ± 2.87 | 158 ± 31.2 | frontiersin.orgnih.gov |
| meta-Nitrophenol (MNP) | 3.4 ± 1.63 | 342 ± 47.6 | frontiersin.orgnih.gov |
Following the initial nitro group reduction, a crucial intramolecular rearrangement is catalyzed by a mutase enzyme. The product of the nitroreductase, 2-chloro-5-hydroxylaminophenol, is converted by a 3-hydroxylaminophenol mutase into 2-amino-5-chlorohydroquinone. researchgate.netnih.govresearchgate.net This reaction is an enzymatic Bamberger rearrangement. nih.govgrafiati.com The expression of this mutase, along with the nitroreductase, is induced in Ralstonia eutropha JMP134 by the presence of this compound. nih.govgrafiati.com This enzymatic step is essential for preparing the molecule for the subsequent reductive dechlorination and ring cleavage.
The expression of the genes responsible for the catabolism of this compound (2C5NP) is tightly regulated. In Ralstonia eutropha JMP134, the presence of 2C5NP or the related compound 3-nitrophenol induces the expression of the key enzymes, including the 3-nitrophenol nitroreductase and the 3-hydroxylaminophenol mutase. nih.govgrafiati.com
Similarly, in Cupriavidus sp. strain CNP-8, the catabolic genes, referred to as mnp genes, are upregulated when the cells are induced with either 2C5NP or meta-nitrophenol (MNP). frontiersin.orgnih.gov Transcriptional analysis has shown that the gene mnpA, which encodes the nitroreductase, and mnpD, believed to encode the dechlorinating enzyme, are both upregulated in 2C5NP-induced cells. frontiersin.orgnih.gov Gene knockout studies confirmed that mnpA is essential for the catabolism of both 2C5NP and MNP in this strain. frontiersin.orgnih.gov This co-induction mechanism suggests a coordinated regulatory network governing the degradation pathway. The regulation of aromatic compound degradation pathways often involves transcriptional regulators, such as those from the LysR-type family (LTTRs), which activate catabolic operons in response to specific chemical inducers. asm.org
Kinetic Studies of this compound Biodegradation
The kinetics of this compound (2C5NP) biodegradation by whole microbial cells have been investigated to understand the efficiency and limitations of the process. Studies using Cupriavidus sp. strain CNP-8 show that the degradation of 2C5NP is dependent on its initial concentration. frontiersin.orgnih.gov The maximum specific degradation rate was observed to be 21.2 ± 2.3 μM h⁻¹ when the initial substrate concentration was 0.4 mM. frontiersin.orgnih.gov
As the concentration of 2C5NP increases, the time required for complete degradation is prolonged, and a noticeable lag phase appears. frontiersin.orgnih.gov For instance, strain CNP-8 completely degraded 0.3 mM of 2C5NP in 36 hours, while 0.6 mM required 90 hours for complete removal. frontiersin.orgnih.gov At concentrations exceeding 0.7 mM, degradation becomes negligible, indicating substrate inhibition or toxicity at higher levels. frontiersin.orgnih.gov The kinetics of this accelerated biodegradation have been successfully described using the modified Gompertz model. frontiersin.orgnih.gov
| Initial Concentration (mM) | Time for Complete Degradation (h) | Maximum Biodegradation Rate (μM h-1) | Reference |
|---|---|---|---|
| 0.3 | 36 | - | frontiersin.orgnih.gov |
| 0.4 | 42 | 21.2 ± 2.3 | frontiersin.orgnih.gov |
| 0.5 | 54 | - | frontiersin.orgnih.gov |
| 0.6 | 90 | - | frontiersin.orgnih.gov |
| >0.7 | Negligible Degradation | - | frontiersin.orgnih.gov |
Assessment of Substrate Concentration Effects on Degradation Rates
The concentration of this compound has a marked effect on its microbial degradation. Research has shown that the degradation of 2C5NP by certain bacterial strains is concentration-dependent. For instance, the bacterium Cupriavidus sp. strain CNP-8 can completely degrade 2C5NP at concentrations of 0.3 mM, 0.4 mM, 0.5 mM, and 0.6 mM within 36, 42, 54, and 90 hours, respectively. nih.gov As the initial concentration of 2C5NP increases, the lag phase before degradation begins is prolonged. nih.govfrontiersin.org
A maximum degradation rate of 21.2 ± 2.3 μM h⁻¹ was observed at a substrate concentration of 0.4 mM. nih.govfrontiersin.org However, at concentrations exceeding 0.7 mM, the degradation of 2C5NP becomes negligible, indicating a toxic inhibitory effect on the microbial cells at high concentrations. nih.govfrontiersin.org This inhibitory effect is a common phenomenon in the microbial degradation of chloronitrophenols. frontiersin.org
The addition of supplementary carbon sources can influence the degradation rate. In one study, the addition of nutrients like succinate at a concentration of 0.5 g/L enhanced the degradation of 2C5NP by increasing biomass. nih.govfrontiersin.org However, when the concentration of these nutrients was increased to 5 g/L, an inhibitory effect on 2C5NP degradation was observed, despite a significant increase in biomass. nih.govfrontiersin.org This suggests that while supplemental nutrients can be beneficial, their concentration must be optimized.
Table 1: Effect of Initial this compound (2C5NP) Concentration on Degradation by Cupriavidus sp. strain CNP-8
| Initial 2C5NP Concentration (mM) | Time for Complete Degradation (hours) |
|---|---|
| 0.3 | 36 |
| 0.4 | 42 |
| 0.5 | 54 |
| 0.6 | 90 |
| >0.7 | Negligible degradation |
Data sourced from Frontiers in Microbiology and PubMed Central. nih.govfrontiersin.org
Mathematical Modeling of Biodegradation Kinetics
To quantitatively describe the biodegradation of this compound, mathematical models are employed. The degradation kinetics of 2C5NP by Cupriavidus sp. strain CNP-8 have been successfully described using the modified Gompertz model, which showed a high correlation (R² > 98.8%) with the experimental data. nih.govfrontiersin.org This model is effective in representing the accelerated biodegradation of the compound. nih.govfrontiersin.org
For other related compounds, such as 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), the Haldane inhibition model has been used to describe the degradation by the same bacterial strain. doi.org This model is particularly useful for substrates that exhibit inhibition at high concentrations. The Haldane model for Cupriavidus sp. strain CNP-8 degrading 2,6-DBNP yielded a maximum specific growth rate (μmax) of 0.096 h⁻¹, a half-saturation constant (Ks) of 0.05 mM, and an inhibition constant (Ki) of 0.31 mM. doi.org While this specific data is for a different but related compound, it highlights the types of kinetic parameters that are crucial for understanding and predicting biodegradation processes.
The kinetics of photocatalytic degradation of mixtures containing chlorophenols and nitrophenols have also been investigated using a modified Langmuir-Hinshelwood kinetic model. acs.org Furthermore, consecutive kinetic models have been applied to describe the generation and transformation of intermediates like 2-chloro-4-nitrophenol (B164951) in UV/HOCl processes. mdpi.com A variety of mathematical models are available to characterize the dynamics of microbial degradation, and the selection of an appropriate model is essential for designing and optimizing bioremediation processes. researchgate.net
Table 2: Kinetic Models Used in the Study of Chloronitrophenol Biodegradation
| Model | Application | Reference |
|---|---|---|
| Modified Gompertz Model | Describing accelerated biodegradation of 2C5NP by Cupriavidus sp. strain CNP-8. | nih.govfrontiersin.org |
| Haldane Inhibition Model | Modeling the degradation of 2,6-DBNP by Cupriavidus sp. strain CNP-8, accounting for substrate inhibition. | doi.org |
| Modified Langmuir-Hinshelwood Model | Investigating the kinetics of photocatalytic degradation of chlorophenol and nitrophenol mixtures. | acs.org |
| Consecutive Kinetic Model | Describing the formation and transformation of intermediates in UV/HOCl processes. | mdpi.com |
Bioremediation Strategies for this compound Contamination
Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach for cleaning up contaminated sites. researchgate.net For pollutants like this compound, bioremediation strategies such as bioaugmentation and the use of microbial consortia are being explored.
Bioaugmentation Applications in Contaminated Environments
Bioaugmentation involves the introduction of specific, competent microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. sjtu.edu.cn This strategy has been successfully applied for the remediation of soils contaminated with various aromatic compounds. sjtu.edu.cn For instance, the inoculation of Burkholderia sp. strain RKJ 800 into soil contaminated with 2-chloro-4-nitrophenol (a structural isomer of 2C5NP) demonstrated the potential of bioaugmentation for remediating chloronitrophenol-contaminated sites. plos.org
The success of bioaugmentation depends on various factors, including the survival and activity of the introduced microorganisms in the new environment. The addition of supplementary resources can sometimes enhance the process. For example, the addition of glycerol (B35011) and yeast extract improved the degradation efficiency of a bacterial consortium degrading 4-chlorophenol. researchgate.net The immobilization of bacterial cells can also be a beneficial strategy, as demonstrated by the enhanced degradation of p-nitrophenol by immobilized cells compared to free cells. sjtu.edu.cn
Microbial Consortia for Enhanced Degradation
The use of microbial consortia, which are communities of different microbial species, can often lead to more efficient and complete degradation of complex pollutants compared to the use of single strains. sjtu.edu.cn This is because different species within the consortium may carry out different steps in the degradation pathway, or one species may help to mitigate the toxic effects of the pollutant or its intermediates on another.
For example, a consortium of nitrophenol-degrading bacteria has been used for the remediation of soil contaminated with three different nitrophenol isomers. eeer.org The rationale behind using a consortium is that aromatic-contaminated soils often contain multiple pollutants, and a diverse microbial community is better equipped to handle this complexity. sjtu.edu.cn The development of efficient aerobic-anaerobic nitrophenol-degrading bacterial consortia is a promising area of research for developing practical bioremediation approaches. researchgate.netjebas.org
Advanced Analytical Methodologies in 2 Chloro 5 Nitrophenol Research
Spectroscopic Techniques for Structural Analysis and Quantification
Spectroscopic methods are fundamental in the study of 2-Chloro-5-nitrophenol (2C5NP), enabling detailed structural elucidation and precise quantification. These techniques provide insights into the molecular framework, functional groups, and electronic transitions, which are crucial for understanding its properties and transformations.
Vibrational Spectroscopy Applications (FT-IR, Raman)
In a typical FT-IR spectrum of a related compound, 2-chloro-5-nitroaniline, characteristic peaks are observed that can be correlated to 2C5NP. mdpi.com For instance, the C-Cl stretching vibration appears as a strong peak, while aromatic C-H out-of-plane vibrations are found in the 1000–700 cm⁻¹ region. mdpi.com The NO₂ group exhibits bending vibrations, and the phenolic O-H stretch is also a key feature, its position influenced by hydrogen bonding. mdpi.com Computational methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a more precise assignment of vibrational modes. rsc.orgresearchgate.net
Table 1: Representative Vibrational Frequencies for 2-Chloro-5-nitro-aromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| C-Cl | Stretching | ~736 | mdpi.com |
| NO₂ | Bending | ~1507, ~1347 | mdpi.com |
| C-N | Stretching | ~1042 | mdpi.com |
| Aromatic C-H | Stretching | ~3099 | mdpi.com |
| Aromatic C-H | Out-of-plane bending | 700-1000 | mdpi.com |
| N-H (in amine derivative) | Stretching | ~3319, ~3431 | mdpi.com |
| N-H (in amine derivative) | Bending | ~1625 | mdpi.com |
This table is illustrative, based on data for 2-chloro-5-nitroaniline, a structurally similar compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org
The ¹H NMR spectrum of a phenol (B47542) derivative will show distinct signals for the aromatic protons and the hydroxyl proton. rsc.org The chemical shifts and splitting patterns of the aromatic protons are dictated by the substitution pattern on the benzene (B151609) ring, specifically the electron-withdrawing effects of the nitro and chloro groups. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding. rsc.org
In ¹³C NMR spectroscopy, each unique carbon atom in the 2C5NP molecule gives a distinct signal. rsc.org The chemical shifts of the carbon atoms are influenced by the attached functional groups. For example, the carbon atom attached to the hydroxyl group (C-OH) and the carbon atoms attached to the chloro (C-Cl) and nitro (C-NO₂) groups will have characteristic chemical shifts. mdpi.com Databases and spectral prediction tools are often used to aid in the assignment of these signals. nih.govnih.govchemicalbook.comspectrabase.com
Table 2: Predicted NMR Data for Phenolic Compounds
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Notes | Source |
| ¹H | Aromatic Protons | 6.5 - 8.0 | Splitting patterns depend on substitution | rsc.org |
| ¹H | Hydroxyl Proton | Variable (often broad) | Dependent on solvent and concentration | rsc.org |
| ¹³C | C-OH | ~155 | rsc.org | |
| ¹³C | C-Cl | ~125-130 | rsc.org | |
| ¹³C | C-NO₂ | ~140-150 | ||
| ¹³C | Aromatic Carbons | 115 - 130 | rsc.org |
This table provides generalized expected chemical shift ranges for phenolic compounds based on available data for similar structures.
UV-Visible Spectroscopy in Reaction Monitoring and Kinetic Analysis
UV-Visible spectroscopy is a powerful technique for monitoring reactions involving this compound and for conducting kinetic analyses of its degradation. eeer.orgthermofisher.com The presence of the chromophoric nitro group and the aromatic ring in 2C5NP results in characteristic absorption maxima in the UV-Vis spectrum.
The degradation of nitrophenols can be followed by monitoring the decrease in absorbance at their specific maximum absorption wavelength (λmax) over time. acs.org For instance, in the study of the degradation of a related compound, 2-chloro-4-nitrophenol (B164951), UV-Vis spectroscopy was used to track its transformation. eeer.org The kinetics of such reactions, whether they follow pseudo-first-order or other models, can be determined by analyzing the concentration changes over time. acs.orgresearchgate.net The formation of intermediates can also be observed if they have distinct absorption spectra. frontiersin.orgnih.gov For example, the reduction of a nitro group to a nitroso or hydroxylamino group leads to changes in the UV-Vis spectrum, with the appearance of new absorption bands. frontiersin.orgnih.gov
Table 3: UV-Vis Absorption Maxima for 2C5NP and Related Degradation Intermediates
| Compound | λmax (nm) | Notes | Source |
| This compound | ~270, ~320 (shoulder) | π→π* transition and n→π* transition | vulcanchem.com |
| 2-Chloro-5-nitrosophenol | 230, 298 | Identified as a degradation intermediate | frontiersin.orgnih.gov |
Chromatographic Separations and Mass Spectrometric Characterization
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound and its metabolites in complex matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for studying the degradation and metabolism of this compound. frontiersin.orgnih.gov HPLC effectively separates the parent compound from its various transformation products based on their polarity and interaction with the stationary phase. frontiersin.orgnih.gov The mass spectrometer then provides mass-to-charge ratio (m/z) information for each separated component, allowing for their identification and structural elucidation. frontiersin.orgnih.gov
In studies of the microbial degradation of 2C5NP, HPLC-MS has been used to identify key intermediates. frontiersin.orgnih.gov For example, the transformation of 2C5NP by the enzyme nitroreductase was shown to produce 2-chloro-5-nitrosophenol and subsequently 2-chloro-5-hydroxylaminophenol. frontiersin.org The retention times from the HPLC and the mass spectra, including fragmentation patterns, from the MS are used to confirm the identity of these metabolites. frontiersin.orgnih.gov
Table 4: HPLC-MS Data for 2C5NP and its Metabolites
| Compound | Retention Time (min) | Deprotonated Ion (m/z) | Key Fragments (m/z) | Source |
| This compound | 13.4 | - | - | frontiersin.orgnih.gov |
| 2-Chloro-5-nitrosophenol | 12.84 | 156.14 | 125.89, 139.23 | frontiersin.orgnih.gov |
| 2-Chloro-5-hydroxylaminophenol | 13.16 | - | - | frontiersin.org |
The HPLC conditions, such as the mobile phase gradient, will affect the retention times. frontiersin.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is another critical analytical technique, particularly for the identification of volatile metabolites and derivatives of this compound. frontiersin.orgplos.org In GC-MS, compounds are separated based on their volatility and interaction with the GC column before being detected and identified by the mass spectrometer. plos.org Often, derivatization is required to increase the volatility of polar compounds like phenols. sjtu.edu.cn
GC-MS analysis has been employed to identify intermediates in the microbial degradation of 2C5NP. frontiersin.org For instance, in one study, a metabolite was captured and identified by GC-MS when 2C5NP was incubated with induced bacterial cells under anaerobic conditions. frontiersin.org In the broader context of chloronitrophenol degradation, GC-MS has been instrumental in identifying metabolites such as chlorohydroquinone (B41787) and hydroquinone. plos.org The retention times and the mass spectral fragmentation patterns are compared with those of authentic standards or spectral libraries for positive identification. sjtu.edu.cn
Table 5: GC-MS Data for Acetylated Derivatives of Related Phenolic Metabolites
| Compound (Acetylated Derivative) | Retention Time (min) | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) | Source |
| Chlorohydroquinone (CHQ) | 16.66 | - | - | sjtu.edu.cn |
| Hydroquinone (HQ) | 15.00 | - | - | sjtu.edu.cn |
| Benzenetriol (BT) | 19.06 | 252 | 210, 168, 126 | sjtu.edu.cn |
This table shows data for acetylated derivatives of compounds identified in related chloronitrophenol degradation pathways, as derivatization is often necessary for GC-MS analysis.
Derivatization Techniques for Enhanced Chromatographic Detection
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, phenols, including this compound, can exhibit poor chromatographic behavior due to their polarity and active hydroxyl group, leading to issues like peak tailing. Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. sigmaaldrich.com For the GC analysis of phenols, derivatization is employed to increase volatility, improve thermal stability, and enhance detector response. sigmaaldrich.com
Several derivatization strategies are available for phenols. These reactions typically target the active hydrogens on the hydroxyl groups. sigmaaldrich.com Common approaches include silylation, alkylation, and acylation.
Silylation: This is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com A common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) for less reactive compounds. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com
Alkylation (Methylation): Phenols can be converted to their more volatile methyl ethers (anisoles) prior to GC analysis. epa.gov Diazomethane (B1218177) has been a traditional reagent for this purpose, though its use is hazardous due to its explosive and carcinogenic nature. settek.comepa.gov
Acylation and Etherification: Another common approach involves derivatization with pentafluorobenzyl bromide (PFBBr), which converts phenols to their corresponding pentafluorobenzyl ethers. epa.govsettek.com This is particularly useful as it introduces an electrophoric group, making the derivative highly sensitive to an electron capture detector (ECD). epa.gov Acetic anhydride (B1165640) is also used to form acetate (B1210297) esters, which can be analyzed by GC-MS. researchgate.netmdpi.com A study on various chlorophenols and alkylphenols found that acetic anhydride was an effective derivatizing reagent for solid-phase derivative extraction followed by GC-MS analysis. researchgate.net
The choice of derivatization reagent depends on the specific phenols being targeted and the desired sensitivity. For instance, U.S. EPA Method 8041A describes procedures for analyzing phenols by GC using either diazomethane or PFBBr for derivatization. epa.govsettek.com However, it notes that some dinitrophenols fail to derivatize effectively with the PFBBr method, in which case methylation or analysis of the underivatized compound is recommended if sensitivity allows. epa.gov
Table 1: Common Derivatization Reagents for Chromatographic Analysis of Phenols
| Derivatization Reagent | Derivative Formed | Analytical Technique | Key Advantages |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | GC-MS, GC-FID | Forms stable derivatives, widely applicable. sigmaaldrich.com |
| Diazomethane | Methyl ether (Anisole) | GC-FID, GC-MS | Produces volatile derivatives. epa.govsettek.com |
| PFBBr (Pentafluorobenzyl bromide) | Pentafluorobenzyl ether | GC-ECD | High sensitivity with Electron Capture Detector (ECD). epa.govsettek.com |
| Acetic Anhydride | Acetate ester | GC-MS | Effective for in-situ derivatization in aqueous samples. researchgate.netmdpi.com |
Electrochemical Detection Methods in Trace Analysis
Electrochemical methods offer a compelling alternative to chromatographic techniques for the detection of nitrophenols due to their rapid response, high sensitivity, selectivity, and suitability for real-time analysis. acs.org These methods typically involve the electrochemical reduction of the nitro group on the phenol ring at a modified electrode surface. The development of novel electrode materials is central to enhancing the performance of these sensors.
Research has demonstrated that modifying the surface of a glassy carbon electrode (GCE) with various nanomaterials can significantly improve its electrocatalytic activity towards the detection of nitrophenols. acs.orgnih.gov These modifications create a larger electrochemically active surface area and accelerate the electron transfer rate, leading to lower detection limits and higher sensitivity. researchgate.net
Several innovative materials have been explored for this purpose:
Barium Oxide (BaO) Nanorods: A sensor using a GCE modified with wet-chemically synthesized BaO nanorods was developed for the detection of 2-nitrophenol. nih.gov Using differential pulse voltammetry (DPV), this sensor demonstrated a linear response and a low limit of detection (LOD). nih.gov
ZnO/RuO₂ Nanoparticles: A heterostructure of ZnO/RuO₂ nanoparticles on a GCE was used to create a highly selective sensor for 2-nitrophenol. researchgate.netrsc.org This sensor exhibited excellent sensitivity and a remarkably low detection limit in the picomolar (pM) range. researchgate.net
MXene (Titanium Carbide): Chemically exfoliated MXene (Ti₃C₂Tₓ) has been used to create a highly sensitive sensor for 4-nitrophenol. acs.org The unique two-dimensional structure of MXene provides superior electrical conductivity and a large surface area, facilitating the electrochemical reduction of the analyte. acs.org
Pillar chimicatechnoacta.ruarene researchgate.netquinone (P chimicatechnoacta.ruA researchgate.netQ): A flow-through chronoamperometric sensor based on a P chimicatechnoacta.ruA researchgate.netQ derivative was developed for the determination of mononitrophenols. chimicatechnoacta.ru This sensor achieved a very low limit of detection in the nanomolar (nM) range. chimicatechnoacta.ru
These examples highlight a clear trend towards using advanced nanomaterials to fabricate electrochemical sensors with superior analytical performance for detecting nitrophenols in environmental samples.
Table 2: Performance of Selected Electrochemical Sensors in Nitrophenol Detection
| Electrode Modification / Sensor Type | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) | Sensitivity |
| BaO Nanorods / GCE nih.gov | 2-Nitrophenol | DPV | 1.5 - 9.0 µM | 0.50 µM | 17.6 µAµM⁻¹cm⁻² |
| ZnO/RuO₂ NPs / GCE researchgate.net | 2-Nitrophenol | I-V | Not Specified | 52.20 pM | 18.20 µAµM⁻¹cm⁻² |
| MXene / GCE acs.org | 4-Nitrophenol | CV | 0.5 - 100 µM | 42 nM | 16.35 µAµM⁻¹cm⁻² |
| P chimicatechnoacta.ruA researchgate.netQ Derivative chimicatechnoacta.ru | Mononitrophenols | Chronoamperometry | 1 nM - 0.1 mM | 0.5 nM | Not Specified |
| SrTiO₃/Ag/rGO / SPCE acs.org | 4-Nitrophenol | LSV | 0.1 - 1000 µM | 0.03 µM | Not Specified |
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Nitrophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to investigating the electronic properties of 2-Chloro-5-nitrophenol, which dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Approaches for Molecular Optimization
Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net For compounds like this compound, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-31G** or 6-311++G(d,p), are employed to predict the most stable three-dimensional conformation. researchgate.netresearchgate.net This process, known as molecular optimization, involves calculating the molecule's energy at various atomic arrangements to find the configuration with the minimum energy. scielo.org.za The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on analogous substituted phenols reveal how the presence of electron-withdrawing groups like chloro and nitro moieties can distort the aromatic ring from a perfect hexagonal structure. researchgate.netrsc.org These computational approaches have demonstrated excellent agreement with experimental data from techniques like X-ray diffraction, validating their accuracy in reproducing molecular structures. acs.orgtandfonline.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to predicting how a molecule will interact with other species. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netdntb.gov.ua A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua
Below is an interactive table showcasing typical quantum chemical parameters that would be calculated for this compound based on DFT studies of related compounds.
| Parameter | Symbol | Formula | Typical Value Range (eV) | Significance |
| HOMO Energy | EHOMO | - | -6.0 to -7.0 | Electron-donating capacity |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 | Electron-accepting capacity |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 | Chemical reactivity, kinetic stability |
| Ionization Potential | I | -EHOMO | 6.0 to 7.0 | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | 1.5 to 2.5 | Energy released when gaining an electron |
| Electronegativity | χ | (I+A)/2 | 3.75 to 4.75 | Power to attract electrons |
| Chemical Hardness | η | (I-A)/2 | 2.0 to 2.75 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | χ2/(2η) | 2.5 to 4.0 | Propensity to accept electrons |
Note: The values presented are illustrative and based on calculations for structurally similar nitrophenol derivatives found in the literature. rsc.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which has rotatable bonds (e.g., the hydroxyl group), MD simulations can explore its conformational landscape. researchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation changes at different temperatures and in different environments (e.g., in a solvent). mdpi.com
Analysis of the simulation can identify the most stable and frequently occurring conformations, the energy barriers between them, and the influence of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent nitro group. acs.org While no specific MD studies focusing solely on the conformational analysis of this compound are available, the technique is widely applied to understand the stability of related small molecules and how their shape influences their interactions with larger biological targets. mdpi.comnih.gov
In Silico Prediction of Degradation Pathways and Reaction Mechanisms
Computational methods can be used to predict how this compound might be broken down, particularly through microbial action. Such in silico predictions are valuable for environmental fate analysis. Studies have identified specific bacterial degradation pathways for this compound.
One identified pathway begins with the reduction of the nitro group. researchgate.net In the bacterium Cupriavidus sp. strain CNP-8, the degradation of this compound is initiated by a nitroreductase enzyme. frontiersin.org This enzyme catalyzes the partial reduction of this compound to 2-chloro-5-nitrosophenol, which is then further reduced to 2-chloro-5-hydroxylaminophenol (2C5HAP). frontiersin.org The 2C5HAP intermediate then undergoes a Bamberger-like rearrangement, catalyzed by a mutase, to form 2-amino-5-chlorohydroquinone (2A5CHQ). researchgate.net Subsequently, this intermediate is subject to reductive dehalogenation, removing the chlorine atom to yield 2-aminohydroquinone. The final steps involve the oxidative ring cleavage of 2-aminohydroquinone and the release of ammonia, breaking down the aromatic structure into simpler aliphatic compounds that can enter central metabolic pathways. researchgate.net
Predicted Bacterial Degradation Pathway of this compound
Nitro Reduction: this compound is reduced to 2-chloro-5-nitrosophenol. frontiersin.org
Further Reduction: 2-chloro-5-nitrosophenol is reduced to 2-chloro-5-hydroxylaminophenol (2C5HAP). frontiersin.org
Rearrangement: 2C5HAP is converted to 2-amino-5-chlorohydroquinone (2A5CHQ) via a mutase. researchgate.net
Reductive Dehalogenation: The chlorine atom is removed from 2A5CHQ to form 2-aminohydroquinone. researchgate.net
Ring Cleavage: The aromatic ring of 2-aminohydroquinone is cleaved, leading to complete degradation. researchgate.net
Molecular Docking Studies for Biological Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. tandfonline.comnih.gov This method is instrumental in drug discovery and toxicology for modeling how a small molecule might interact with a biological target. bohrium.com
In a typical docking study involving a derivative of this compound, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand is then placed into the protein's active site, and a scoring function is used to calculate the binding affinity, often expressed as a binding energy (in kcal/mol). tandfonline.com A lower binding energy indicates a more stable and favorable interaction. tandfonline.com These studies can also reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. researchgate.net
For example, docking studies on compounds structurally related to this compound have been performed against various enzymes, such as α-glucosidase, to predict their inhibitory potential. nih.gov The results from these simulations help to understand the structure-activity relationship and can guide the design of more potent molecules. tandfonline.com
Below is an interactive table representing typical results from a molecular docking study of a nitrophenol derivative with a protein target.
| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Interacting Residues | Type of Interaction |
| α-Glucosidase | N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | -10.2 | 10.13 | ASP215, GLU277, ASP352 | Hydrogen Bond |
| α-Amylase | N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | -11.1 | 1.52 | ASP197, GLU233, ASP300 | Hydrogen Bond, Hydrophobic |
| Tyrosyl-tRNA Synthetase (1JIL) | 2-Chloro-5-fluoro phenol (B47542) | -3.80 | - | TYR34, GLY36, ASP176 | Hydrogen Bond, Pi-Alkyl |
| Human Peroxiredoxin 2 (5IJT) | Schiff-base complex | -7.5 | - | ARG128, THR49 | Hydrogen Bond |
Note: This table includes data for related compounds to illustrate the outputs of molecular docking studies. nih.govresearchgate.netresearchgate.net
Biological Activity and Ecotoxicological Implications of 2 Chloro 5 Nitrophenol
Assessment of Antimicrobial Properties
While direct and extensive studies on the antimicrobial properties of 2-Chloro-5-nitrophenol are not widely available in the reviewed literature, related compounds and derivatives offer insights into its potential activity. For instance, 5-Chloro-2-nitrophenol, a structural isomer, is noted for its use as an active ingredient in some disinfectants and as a biocide in water treatment to inhibit microbial growth. guidechem.com Similarly, other chlorinated and nitrated phenolic compounds have demonstrated antimicrobial effects. cymitquimica.comnih.gov For example, a study on 2-chloro-5-fluoro phenol (B47542) showed antibacterial activity against Echerichia coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. nih.gov The synthesis of zinc(II) complexes with ligands derived from 2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols also revealed selective antibacterial activity, particularly against Staphylococcus epidermidis. researchgate.net These findings suggest that the structural motifs present in 2C5NP could confer antimicrobial properties, although specific data on its minimum inhibitory concentrations against various microorganisms are needed for a conclusive assessment.
Studies on Enzymatic Inhibition and Biological Interactions
Research has shown that this compound interacts with various biological systems, primarily through enzymatic processes. A significant area of study involves its degradation by microorganisms, which provides insights into specific enzyme interactions. The microbial degradation of 2C5NP often begins with a reduction of the nitro group. For instance, the bacterium Ralstonia eutropha JMP134 can utilize 2C5NP, initiating its breakdown by reducing it to 2-chloro-5-hydroxylaminophenol. nih.gov This initial step is catalyzed by a 3-nitrophenol (B1666305) nitroreductase, which displays a broad substrate specificity. nih.gov
Further enzymatic action involves a mutase that facilitates a Bamberger rearrangement of 2-chloro-5-hydroxylaminophenol to form 2-amino-5-chlorohydroquinone. nih.govresearchgate.net Subsequently, a dechlorinating activity removes the chlorine atom. nih.gov In another example, the bacterium Cupriavidus sp. strain CNP-8 utilizes a NADPH-dependent nitroreductase, MnpA, to catalyze the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via the intermediate 2-chloro-5-nitrosophenol. frontiersin.orgnih.gov This is followed by the action of an aminohydroquinone dioxygenase, MnpC, which is likely responsible for the ring-cleavage. frontiersin.orgnih.gov
While specific inhibitory constants (Ki) for 2C5NP against various enzymes are not extensively documented in the provided context, the degradation pathways clearly indicate direct interactions with nitroreductases, mutases, and dioxygenases. The ability of related compounds to inhibit enzymes like cysteine proteases or kinases suggests that 2C5NP may also possess such inhibitory potential.
Investigation of Antioxidant and Anti-inflammatory Effects
The direct antioxidant and anti-inflammatory properties of this compound have not been a primary focus of the available research. However, the broader class of phenolic compounds is well-known for such activities. nih.gov Phenolic compounds, through their hydroxyl group, can exhibit antioxidant effects. nih.gov
Studies on related compounds provide some context. For example, derivatives of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide have been synthesized for potential use in pharmaceuticals with anti-inflammatory properties. Additionally, some thiophene (B33073) derivatives incorporating a chlorophenyl moiety have shown anti-inflammatory activity in animal models. njppp.com While these findings are not directly on 2C5NP, they suggest that the structural components of the molecule could potentially contribute to such biological effects, warranting further investigation.
Cytotoxicity and Mutagenicity Assessments in Various Biological Systems
The cytotoxicity and mutagenicity of chlorinated nitroaromatic compounds are significant concerns due to their widespread use and potential for human and environmental exposure. frontiersin.org These compounds are generally considered toxic, with some listed as priority pollutants by the United States Environmental Protection Agency (USEPA) due to their immunotoxicity, hematotoxicity, teratogenicity, and carcinogenicity. frontiersin.org
High concentrations of 2C5NP have been shown to be toxic to microorganisms, inhibiting their growth and degradation capabilities. frontiersin.org For example, in studies with Cupriavidus sp. strain CNP-8, 2C5NP concentrations exceeding 0.7 mM resulted in negligible degradation, indicating a toxic inhibitory effect. frontiersin.org
Regarding mutagenicity, data for 2C5NP is not explicitly detailed in the provided search results. However, studies on a related compound, 2-chloro-6-ethylamino-4-nitrophenol, showed it induced gene mutations in one of two bacterial mutation tests. europa.eu The reduction of nitroaromatic compounds in biological systems can lead to the formation of reactive intermediates that may have mutagenic effects. nih.gov Given the toxic properties of the broader class of chloronitrophenols, it is plausible that 2C5NP may also exhibit cytotoxic and mutagenic potential. frontiersin.org
Environmental Fate and Transport Studies
The environmental fate and transport of this compound are largely governed by its persistence, stability, and interactions within different environmental compartments.
Persistence and Stability in Environmental Compartments
This compound is recognized as a persistent environmental pollutant. smolecule.com Its stability is attributed to the presence of both a chlorine atom and a nitro group on the phenol ring, which makes it recalcitrant to chemical transformation in the natural environment. smolecule.comfrontiersin.org These electron-withdrawing groups render the aromatic ring resistant to microbial attack. nih.govplos.org Consequently, 2C5NP has a long half-life in the environment. frontiersin.org
Microbial degradation is a key process in the breakdown of 2C5NP. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy. For instance, Cupriavidus sp. strain CNP-8 can completely degrade 0.3 mM of 2C5NP within 36 hours under laboratory conditions. frontiersin.org The degradation is concentration-dependent, with higher concentrations inhibiting the process. frontiersin.org The degradation of 2C5NP by this strain is enhanced by the presence of additional carbon sources like succinate (B1194679). frontiersin.org
The following table summarizes the degradation kinetics of 2C5NP by Cupriavidus sp. strain CNP-8:
| Initial 2C5NP Concentration (mM) | Degradation Time (hours) |
| 0.3 | 36 |
| 0.4 | 42 |
| 0.5 | 54 |
| 0.6 | 90 |
| Data from a study on the biodegradation of 2C5NP by Cupriavidus sp. strain CNP-8. frontiersin.org |
Ecological Impact on Aquatic Ecosystems
The presence of this compound and other chlorinated nitroaromatic compounds in aquatic ecosystems is a significant concern due to their toxicity. eeer.org These compounds are hazardous to aquatic life. nih.gov While specific LC50 (lethal concentration for 50% of a population) values for 2C5NP are not provided in the search results, data for a related compound, 2-chloro-5-nitropyridine, predicts an LC50 of 24.26 mg/L for the fathead minnow and 43.14 mg/L for Daphnia magna. jubilantingrevia.com
The microbial degradation of 2C5NP in aquatic environments leads to the release of chloride and ammonium (B1175870) ions. frontiersin.org The breakdown of these pollutants by microorganisms is a crucial process for the detoxification of contaminated wastewaters. nih.gov However, the inherent toxicity of these compounds can also inhibit the very microorganisms responsible for their degradation. frontiersin.org The long-term effects of 2C5NP on aquatic ecosystems are tied to its persistence and the potential for bioaccumulation, although specific data on the latter is limited.
Future Research Directions and Emerging Trends in 2 Chloro 5 Nitrophenol Studies
Development of Advanced Bioremediation Technologies
Bioremediation, which utilizes microorganisms to break down pollutants, is considered an effective and eco-friendly method for degrading chloronitrophenols (CNPs) like 2C5NP. x-mol.com Research is moving beyond conventional methods to more advanced and efficient technologies.
Future efforts are likely to concentrate on the development of bioelectrochemical systems (BES), such as microbial electrolysis cells (MEC). While direct research on 2C5NP in MECs is emerging, studies on analogous compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP) have demonstrated the potential of these systems. MECs use an applied voltage to enhance the degradation of refractory pollutants, showing significantly higher removal rates compared to anaerobic processes alone. eeer.org This technology offers a promising, cost-effective, and sustainable alternative for treating wastewater contaminated with chloronitrophenols. eeer.org
Another key area is mycoremediation, the use of fungi for environmental cleanup. Fungi, such as Caldariomyces fumago, have shown a remarkable ability to degrade halogenated nitroaromatic compounds. mdpi.com Research has demonstrated that certain fungi can degrade high concentrations of related chloronitrophenols and significantly reduce the ecotoxicity of the contaminants. mdpi.comresearchgate.net Exploring and harnessing the enzymatic machinery of such fungi for 2C5NP degradation represents a significant and underexplored frontier.
Furthermore, the optimization of degradation conditions using specific bacterial strains continues to be a focal point. Studies have identified bacteria like Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134 that can utilize 2C5NP as a source of carbon, nitrogen, and energy. frontiersin.orgnih.gov Future research will likely involve genetic engineering of these and other microbes to enhance their degradation efficiency and the development of microbial consortia that can perform more robust and complete degradation in complex environmental matrices.
| Technology/Organism | Compound Degraded | Key Findings |
| Microbial Electrolysis Cell (MEC) | 2-Chloro-4-nitrophenol | Degradation is significantly enhanced with an applied voltage; complete degradation is achievable. eeer.org |
| Cupriavidus sp. CNP-8 | 2-Chloro-5-nitrophenol | Utilizes 2C5NP via a partial reductive pathway; degradation is concentration-dependent. frontiersin.org |
| Ralstonia eutropha JMP134 | This compound | Degrades 2C5NP via chemoselective nitro group reduction and subsequent reductive dechlorination. nih.gov |
| Caldariomyces fumago | 2-Chloro-4-nitrophenol | Capable of degrading high concentrations (up to 1 mM) and reducing toxicity by 77%. mdpi.comresearchgate.net |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To move beyond simply observing degradation to truly understanding and engineering it, researchers are increasingly integrating "omics" technologies. These include genomics, transcriptomics, proteomics, and metabolomics, which provide a holistic view of the biological processes at a molecular level.
In the context of 2C5NP, omics approaches are crucial for elucidating the complex metabolic pathways and enzymatic systems involved in its breakdown. For instance, a study on Cupriavidus sp. strain CNP-8 utilized transcriptional analysis and protein purification to identify the specific genes (mnp gene cluster) and enzymes responsible for degradation. researchgate.netfrontiersin.org This research identified MnpA, a NADPH-dependent nitroreductase, as the key enzyme initiating the attack on 2C5NP. It catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol through the novel intermediate 2-chloro-5-nitrosophenol. frontiersin.org
Metabolomics, which involves the comprehensive analysis of metabolites, has been instrumental in identifying the step-by-step transformation of the parent compound. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis has confirmed the intermediates in the 2C5NP degradation pathway. frontiersin.org
Future research will leverage comparative and functional genomics to discover novel degradation genes and pathways from a wider range of microorganisms. Proteomics will help in understanding how enzyme expression is regulated in the presence of the pollutant, while advanced bioinformatics will be used to model metabolic pathways and predict the degradation capabilities of different organisms. nih.gov This comprehensive mechanistic understanding is essential for developing highly efficient and targeted bioremediation strategies. nih.gov
| Omics Technology | Application in 2C5NP Research | Key Insights Gained |
| Transcriptomics | Analysis of gene expression in Cupriavidus sp. CNP-8. | Revealed the upregulation of the mnp gene cluster in the presence of 2C5NP. frontiersin.org |
| Proteomics/Enzymology | Purification and characterization of enzymes. | Identified MnpA (nitroreductase) and MnpC (aminohydroquinone dioxygenase) as key enzymes. frontiersin.org |
| Metabolomics (HPLC-MS) | Identification of degradation intermediates. | Confirmed the pathway: 2C5NP → 2-Chloro-5-nitrosophenol → 2-Chloro-5-hydroxylaminophenol. frontiersin.org |
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
While much focus is on degradation, the synthesis of 2C5NP and related chemicals is also undergoing scrutiny through the lens of green chemistry. The goal is to develop manufacturing processes that are less hazardous, generate minimal waste, and are more energy-efficient. royalsocietypublishing.orgresearchgate.net The twelve principles of green chemistry provide a framework for creating more sustainable chemical syntheses. royalsocietypublishing.orgresearchgate.net
Future research in this area will focus on replacing traditional, often harsh, synthesis methods with greener alternatives. For instance, the conventional synthesis of nitrophenols often involves hazardous reagents and produces significant waste. ijcce.ac.ir Emerging trends include:
Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or even water. royalsocietypublishing.orgijcce.ac.ir Ionic liquids can act as both solvent and catalyst and are often recyclable, reducing waste. ijcce.ac.ir
Catalysis: Employing highly selective catalysts, including biocatalysts (enzymes), to improve reaction efficiency and reduce the formation of by-products. acs.org Biocatalysis operates under mild conditions (temperature and pressure), reducing energy consumption. acs.orgmdpi.com
Alternative Energy Sources: Utilizing methods like microwave irradiation or sonochemistry (ultrasound) to accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. ijcce.ac.irmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net
While specific green synthesis routes for 2C5NP are not yet widely published, research on analogous compounds demonstrates the feasibility of these principles. For example, a green synthesis for technical Fenitrothion was developed using a recoverable ionic liquid under ultrasonic irradiation, avoiding many of the pitfalls of classical nitration methods. ijcce.ac.ir Applying these principles to the industrial production of 2C5NP is a critical direction for future research.
Interdisciplinary Approaches to Environmental Risk Assessment
Assessing the true environmental risk of this compound requires a multifaceted, interdisciplinary approach. Environmental Risk Assessment (ERA) is evolving from a siloed process to an integrated field that combines insights from chemistry, toxicology, ecology, and policy. numberanalytics.com
A comprehensive ERA for 2C5NP involves several key components:
Hazard Identification: Characterizing the intrinsic hazardous properties of the compound. 2C5NP is known to be toxic, with mutagenic and carcinogenic potential. x-mol.com
Exposure Assessment: Evaluating its fate and transport in the environment. Due to its non-volatility and long half-life, 2C5NP is a persistent pollutant. frontiersin.org This involves modeling its distribution in soil, water, and air.
Effects Assessment: Determining the impact on various organisms and ecosystem functions. This includes ecotoxicology studies to establish toxicity thresholds for different species.
Risk Characterization: Integrating exposure and effects data to estimate the likelihood of adverse effects occurring in the environment. numberanalytics.comeuropa.eu
Future trends in ERA point towards more predictive and holistic models. Projects like PrecisionTox aim to improve chemical safety assessment by using non-traditional test species and powerful computational approaches to understand not just if a chemical is toxic, but why. ufz.de For 2C5NP, this means integrating data on its degradation pathways, the toxicity of its metabolites (such as 2-chloro-5-hydroxylaminophenol), and its potential for bioaccumulation. nih.gov This interdisciplinary collaboration is essential for developing sound environmental regulations and effective risk management strategies to mitigate the impact of 2C5NP and other pollutants. iaea.org
Q & A
Basic Questions
Q. What analytical techniques are recommended for quantifying 2-chloro-5-nitrophenol in environmental or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used due to the compound’s strong absorbance from its nitro and chloro substituents. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection of metabolites in biological matrices (e.g., urine) . For non-volatile samples, spectrophotometric methods can exploit the compound’s unique spectral properties, though interference from co-eluting substances must be validated.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. In case of spills, evacuate the area, wear a self-contained breathing apparatus, and use inert absorbents (e.g., vermiculite) to contain the spill. Avoid contact with watercourses due to potential environmental toxicity .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodological Answer : The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution to the para position relative to the hydroxyl group. The chloro substituent (-Cl) further stabilizes the aromatic ring via resonance and inductive effects, making the compound resistant to nucleophilic attack. These properties necessitate harsh reaction conditions (e.g., strong reducing agents for nitro group reduction) .
Q. Which microbial strains are commonly studied for biodegradation of this compound?
- Methodological Answer : Cupriavidus sp. CNP-8 and Ralstonia eutropha JMP134 are key strains. These bacteria initiate degradation via nitro group reduction or reductive dechlorination, depending on enzymatic pathways (e.g., nitroreductases or dehalogenases). Enrichment cultures using minimal media with this compound as the sole carbon source are typical for isolating degradative strains .
Advanced Research Questions
Q. How can contradictory data in microbial degradation pathways of this compound be resolved?
- Methodological Answer : Contradictions often arise from strain-specific metabolic priorities. For example, Ralstonia eutropha JMP134 prioritizes nitro group reduction under aerobic conditions, while Cupriavidus sp. CNP-8 may favor dechlorination. Resolve discrepancies using:
- Genomic comparison : Identify presence/absence of ncr (nitroreductase) or cld (chloride displacement) genes.
- Enzyme assays : Measure activity of nitroreductases vs. dehalogenases in cell-free extracts.
- Isotopic labeling : Track ¹⁴C-labeled intermediates to confirm pathway steps .
Q. What experimental approaches determine the rate-limiting steps in this compound biodegradation?
- Methodological Answer : Use kinetic studies with varying substrate concentrations to calculate Michaelis-Menten parameters (Km, Vmax) for key enzymes. Gene knockout mutants (e.g., ΔcnpA in Cupriavidus sp.) can identify essential degradation genes. Metabolic flux analysis via ¹³C-tracing or NMR spectroscopy quantifies intermediate accumulation .
Q. How are metabolic pathways of this compound elucidated in exposed organisms?
- Methodological Answer : Radiolabeled ¹⁴C-2-chloro-5-nitrophenol is administered to model organisms (e.g., rats), followed by urine and tissue analysis via LC-MS/MS. Metabolites like N-acetyl-S-(4-nitrophenyl)-l-cysteine indicate glutathione conjugation, while 4-chloroaniline suggests nitro reduction. Time-course studies differentiate primary vs. secondary metabolites .
Q. What experimental designs address chemoselectivity challenges in reducing this compound?
- Methodological Answer : Controlled redox conditions are critical. For selective nitro reduction, use H₂/Pd-C in ethanol under acidic conditions. For dechlorination, employ zero-valent iron (Fe⁰) or anaerobic microbial consortia. Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates (e.g., 2-chloro-5-aminophenol) and optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
